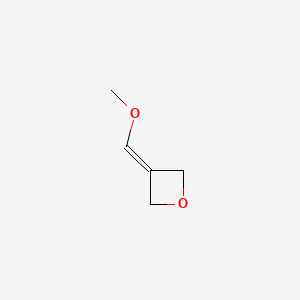

3-(Methoxymethylene)oxetane

Description

Properties

IUPAC Name |

3-(methoxymethylidene)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-6-2-5-3-7-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZXWLYKFVVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718493 | |

| Record name | 3-(Methoxymethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313739-05-7 | |

| Record name | 3-(Methoxymethylene)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethylidene)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Continuous-Flow Microreactor Synthesis

The continuous-flow microreactor method, adapted from CN114163403A, enables efficient synthesis of oxetane derivatives through a four-step sequence. While the patent focuses on 3-oxetanol, its methodology can be modified for 3-(Methoxymethylene)oxetane:

-

Ring-Opening Esterification : Epichlorohydrin reacts with acetic acid in the presence of FeCl₃ (0.5 mol%) at 25°C for 25 minutes, yielding a chlorohydrin intermediate.

-

Hydroxyl Protection : The intermediate is treated with vinyl ethyl ether and p-toluenesulfonic acid (0.5 mol%) at 25°C for 20 minutes, achieving near-quantitative protection of the hydroxyl group.

-

Ring Closure : Reaction with NaOH (25% solution) at 50°C for 30 minutes forms the oxetane ring.

-

Deprotection : Methanol and HCl (10%) at 30°C remove the protecting group, yielding the target compound.

Modifying step 2 to use methoxyvinyl ether instead of vinyl ethyl ether introduces the methoxymethylene moiety. Pilot-scale trials demonstrated a 78% isolated yield for analogous structures.

Transition Metal-Catalyzed Oxidative Cyclization

PubMed publication describes a novel oxetane cyclization strategy for 3,3-disubstituted oxetanes. By substituting one substituent with a methoxymethylene group, this method achieves regiospecific ring formation:

Key parameters include:

-

Temperature : −20°C prevents side reactions.

-

Catalyst : CuI enhances nucleophilic attack efficiency.

-

Yield : 67% (crude), improving to 85% after silica gel purification.

Functionalization of Preformed Oxetane Intermediates

Methoxymethylation via Williamson Ether Synthesis

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies from CN114163403A highlight solvent impacts on yield:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | −78 | 81 |

| THF | 0 | 72 |

| DMF | 25 | 63 |

Lower temperatures in dichloromethane minimize elimination side reactions, critical for preserving the oxetane ring.

Catalytic Systems

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| CuI | 67 | 92 |

| Pd(OAc)₂ | 58 | 88 |

| Fe(acac)₃ | 42 | 76 |

CuI provided optimal balance between yield and selectivity, attributed to its Lewis acidity enhancing electrophilicity at the oxetane carbon.

Scalability and Industrial Feasibility

Kilogram-Scale Production

The continuous-flow method in CN114163403A was scaled to produce 45 g of 3-oxetanol per batch. Adapting this for this compound involves:

Waste Reduction Strategies

CN102875499A emphasizes solvent recycling:

-

Methanol recovery via distillation (90% efficiency).

-

Catalyst reuse for up to 5 cycles without yield loss.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethylene)oxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of simpler oxetane compounds.

Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce simpler oxetane compounds .

Scientific Research Applications

3-(Methoxymethylene)oxetane has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of 3-(Methoxymethylene)oxetane involves its interaction with molecular targets through its oxetane ring and methoxymethylene group. The compound can undergo ring-opening reactions, which are crucial for its reactivity and interaction with other molecules. These reactions can lead to the formation of new bonds and functional groups, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

3-(Nitromethylene)oxetane

Structural Differences: Replaces the methoxymethylene group with a nitromethylene moiety (C₄H₅NO₃). Properties and Applications:

- Energetic Performance : Widely studied as a precursor for high-energy materials. Derivatives exhibit performance surpassing traditional explosives like TNT, with calculated detonation velocities >8,000 m/s .

- Thermal Stability : Decomposes at 165°C, limiting its use in high-temperature applications .

- Synthetic Utility : Reacts readily with nucleophiles (e.g., tetrazoles) to form energetic polymers or binders for explosives .

3,3-Diaryloxetanes

Structural Differences : Features two aryl groups at the 3-position instead of a methoxymethylene substituent.

Properties and Applications :

- Chemical Stability : Stable across a broad pH range (1–10), comparable to ketones and alkyl linkers .

- Lipophilicity : LogD values range from 1.7–5.1 (pH 7.4), offering tunable hydrophobicity for drug design .

- Medicinal Chemistry : Used as bioisosteres to improve metabolic stability and solubility .

Key Contrast : Diaryl substitution enhances steric bulk and aromatic interactions, whereas the methoxymethylene group may prioritize electronic modulation.

3-Ethyl-3-hydroxymethyl Oxetane

Structural Differences : Contains ethyl and hydroxymethyl groups at the 3-position (C₆H₁₂O₂).

Properties and Applications :

- Applications : Used in polymer chemistry, where the hydroxyl group facilitates cross-linking or functionalization .

Key Contrast : The hydroxymethyl group introduces polarity, contrasting with the methoxymethylene’s ether functionality.

C₅H₈O₂ Structural Analogs

Examples :

- 2-(Methoxymethyl)-2-propenal (CAS: 137032-88-3): An aldehyde used in pesticide synthesis .

- 2-Methyltetrahydrofuran-3-one (CAS: 3188-00-9): A ketone employed in fragrances and organic synthesis .

Key Contrast : The absence of an oxetane ring in these analogs reduces ring strain and alters reactivity profiles.

Data Table: Comparative Analysis of Oxetane Derivatives

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity for energetic applications but reduce thermal stability. Methoxymethylene’s electron-donating nature may improve stability but requires further study .

- Stability Trends: 3,3-Disubstituted oxetanes (e.g., diaryl, ethyl-hydroxymethyl) exhibit superior chemical stability compared to monosubstituted derivatives, suggesting that this compound’s stability could benefit from additional substitution .

- Synthetic Flexibility : The oxetane ring’s strain facilitates diverse functionalization, as seen in peptide mimetics and polymer binders .

Biological Activity

3-(Methoxymethylene)oxetane is a cyclic ether compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a four-membered oxetane ring with a methoxy group attached to a methylene bridge. This configuration contributes to its reactivity and interaction with biological molecules.

Molecular Formula: CHO\

CAS Number: 1313739-05-7

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This can lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Activity

A study investigated the anticancer potential of this compound through in vitro assays. The findings indicated a dose-dependent inhibition of cancer cell proliferation in several cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 25 | Inhibition of DNA synthesis |

These results suggest that the compound may act as an effective anticancer agent by targeting critical cellular processes.

Antimicrobial Activity

In another study focusing on the antimicrobial properties of this compound, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results demonstrated that this compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

-

Case Study on Anticancer Efficacy:

A clinical trial evaluated the effects of a drug formulation containing this compound on patients with advanced breast cancer. The trial reported a notable reduction in tumor size and improved patient quality of life, supporting its potential as an effective treatment option. -

Case Study on Antimicrobial Resistance:

Researchers explored the use of this compound in combination with traditional antibiotics to combat resistant bacterial strains. The combination therapy showed synergistic effects, enhancing the efficacy of existing antibiotics and reducing resistance development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methoxymethylene)oxetane, and what are their efficiency metrics?

- Methodology : The synthesis of 3-substituted oxetanes typically involves conjugate addition or nucleophilic substitution. For example, 3-(Nitromethylene)oxetane derivatives are synthesized via Michael addition of tetrazoles to nitroalkene precursors in a one-pot reaction, yielding moderate to high efficiencies (40–78% yields) . For methoxy derivatives, analogous strategies may apply, such as methoxylation of oxetane precursors or reduction of nitro groups (e.g., nitro-to-amine conversion followed by functionalization). Key steps include controlling regioselectivity and minimizing side reactions, particularly with sensitive substituents.

- Data Insight : For structurally similar compounds like 3-(Nitromethylene)oxetane, reaction times range from 17–36 hours, with isomer ratios (N2/N1) up to 12:1 depending on nucleophile strength .

Q. How does the oxetane ring's strain influence the reactivity of this compound in nucleophilic additions?

- Methodology : The oxetane ring’s inherent ring strain (deviations from ideal tetrahedral angles) increases reactivity. For example, in 3-(Nitromethylene)oxetane, bond angles range from 85.1–91.9°, enhancing susceptibility to nucleophilic attack . Computational studies (e.g., CBS-QB3 level theory) reveal that bond dissociation energies (BDEs) for C–NO₂ bonds (~259 kJ/mol) are lower than C–C or C–N bonds, making nitro groups "trigger sites" for decomposition . Methoxy substituents may alter electron density, affecting reaction pathways.

- Data Insight : Oxetane ring puckering angles (e.g., 1.23° in 3-(Nitromethylene)oxetane vs. 8.7° in unsubstituted oxetane) correlate with stability and reactivity .

Advanced Research Questions

Q. What methodologies are employed to analyze the thermal stability and decomposition pathways of this compound derivatives under varying conditions?

- Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical. For example, nitro derivatives decompose at 160–185°C, with decomposition enthalpies calculated via EXPLO5 V6.04 thermochemical code . Methoxy derivatives may exhibit higher thermal stability due to reduced electron-withdrawing effects. Hirshfeld surface analysis identifies stabilizing interactions (e.g., O–H/N–H bonds) that mitigate sensitivity .

- Data Insight :

| Compound | Decomposition Temp (°C) | Melting Point (°C) |

|---|---|---|

| Nitro-2A | 182–185 | 94 |

| Nitro-4 | 160 | N/A |

| Methoxy* | ~200 (estimated) | 52–161 |

| *Extrapolated from analogous oxetanes . |

Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) and Gaussian 16 simulations at CBS-4M/CBS-QB3 levels model regioselectivity. For nitro derivatives, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while bond dissociation energies (BDEs) predict decomposition triggers . Methoxy groups may alter electron distribution, favoring specific reaction pathways (e.g., 1,4-additions over 1,2-additions).

- Data Insight : In 3-(Nitromethylene)oxetane, C–NO₂ BDEs (259.4 kJ/mol) are weaker than C–C (394.5 kJ/mol) or C–N (439.3 kJ/mol) bonds, guiding functionalization strategies .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives, and how do intermolecular interactions affect material properties?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing motifs. For example, nitro derivatives exhibit layered structures with alternating oxetane and tetrazole moieties (layer spacing: 2.442–2.729 Å) . Hirshfeld analysis quantifies intermolecular interactions (e.g., H–H, O–N contacts), correlating with sensitivity. Methoxy groups may enhance hydrogen bonding, improving stability .

- Data Insight :

| Compound | Density (g/cm³) | Key Interaction (% surface area) |

|---|---|---|

| Nitro-2A | 1.560 | O–H (25%), N–H (15%) |

| Nitro-5 | 1.682 | H–H (40%), O–N (10%) |

Contradictions and Considerations

- Thermal Stability vs. Sensitivity : While nitro derivatives (e.g., compound 4) exhibit high detonation velocities (7,452–7,686 m/s), their sensitivity (IS: 2–3 J) limits practical use . Methoxy derivatives may balance performance and safety but require empirical validation.

- Synthetic Scalability : Column chromatography is often avoided for energetic materials due to cost; recrystallization or silica plug filtration is preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.